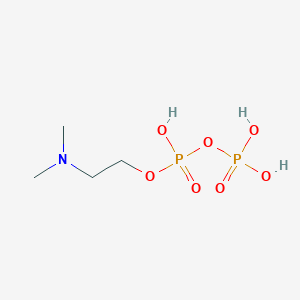

2-Dimethylamino-ethyl-diphosphate

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H13NO7P2 |

|---|---|

Molecular Weight |

249.10 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C4H13NO7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h3-4H2,1-2H3,(H,9,10)(H2,6,7,8) |

InChI Key |

QGKJQRINUQGSJM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Biosynthetic Context and Metabolic Interplay of 2 Dimethylamino Ethyl Diphosphate in Model Systems

Role of Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) as Universal Precursors

Isopentenyl diphosphate (IPP) and its more electrophilic isomer, dimethylallyl diphosphate (DMAPP), are the universal C5 precursors for all isoprenoid compounds. oup.comresearchgate.net The biosynthesis of the vast array of isoprenoids, which includes essential molecules like sterols, carotenoids, and quinones, begins with the sequential condensation of these two molecules. researchgate.netnih.gov DMAPP typically acts as the initial substrate, alkylating a molecule of IPP to form the C10 compound geranyl diphosphate (GPP). Subsequent additions of IPP lead to the formation of farnesyl diphosphate (FPP; C15), geranylgeranyl diphosphate (GGPP; C20), and longer-chain prenyl diphosphates. These intermediates are then converted by a multitude of enzymes into the final diverse structures. oup.com

Exploration of the Mevalonate (B85504) (MVA) Pathway and the Methylerythritol Phosphate (B84403) (MEP) Pathway

Living organisms utilize two primary, independent, and nonhomologous metabolic routes to synthesize the universal isoprenoid precursors, IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. oup.com

The Mevalonate (MVA) pathway , first elucidated in the 1950s, was long considered the sole route for isoprenoid biosynthesis. nih.govoup.com This pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid (MVA). researchgate.net Following a series of phosphorylation steps and an ATP-dependent decarboxylation, the MVA pathway yields exclusively IPP. nih.govnih.gov Therefore, organisms relying solely on this pathway are critically dependent on the enzyme IPP isomerase (IDI) to generate the necessary DMAPP for subsequent isoprenoid synthesis. nih.govnih.gov The MVA pathway is characteristic of eukaryotes (in the cytoplasm), archaea, and some bacteria. oup.comnih.gov

The Methylerythritol Phosphate (MEP) pathway , discovered in the 1990s, represents an alternative route starting from pyruvate (B1213749) and glyceraldehyde 3-phosphate. oup.com This pathway is prevalent in most bacteria, green algae, and the plastids of plants. nih.govwikipedia.org A key distinction of the MEP pathway is that its final step, catalyzed by the enzyme IspH (also known as LytB), produces both IPP and DMAPP, typically in a ratio of approximately 5:1. researchgate.net This simultaneous production means that while IDI is often present in organisms with the MEP pathway, it may not be strictly essential, serving instead to modulate the IPP/DMAPP ratio for specific metabolic needs. oup.comnih.gov

The distinct evolutionary origins and subcellular compartmentalization of these pathways are significant. oup.com Plants, for instance, possess both pathways: the MVA pathway operates in the cytoplasm and is involved in producing precursors for sesquiterpenes and sterols, while the MEP pathway functions in the plastids, providing precursors for monoterpenes, diterpenes (like gibberellins), carotenoids, and the phytol (B49457) tail of chlorophyll. nih.govwikipedia.org This metabolic bifurcation allows for independent regulation of different branches of isoprenoid metabolism.

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-phosphate |

| Key Intermediate | Mevalonic Acid (MVA) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| End Products | Isopentenyl Diphosphate (IPP) only | IPP and Dimethylallyl Diphosphate (DMAPP) |

| Cellular Location | Cytoplasm (Eukaryotes), Archaea | Plastids (Plants), most Bacteria, Algae |

| Dependence on IDI | Essential | Not always essential, modulates ratio |

Investigation of 2-Dimethylamino-ethyl-diphosphate as a Metabolic Perturbant in Isoprenoid Biosynthesis

This compound is recognized in biochemical research as a transition-state analogue inhibitor, particularly targeting enzymes within the isoprenoid biosynthetic pathways. Its structure mimics the carbocation intermediate formed during the isomerization of IPP to DMAPP. nih.gov Specifically, the positively charged ammonium (B1175870) group in this compound acts as an analogue for the tertiary carbocation intermediate stabilized by the enzyme IPP isomerase.

Research has demonstrated its role as a mechanism-based inhibitor of IPP isomerase. nih.gov By binding tightly to the active site, it effectively inactivates the enzyme, thereby blocking the conversion of IPP to DMAPP. This inhibitory action makes it a powerful chemical probe for studying the consequences of disrupting the IPP/DMAPP balance in organisms that rely on the MVA pathway. In these systems, inhibition by this compound leads to an accumulation of IPP and a depletion of DMAPP, effectively halting the synthesis of all downstream isoprenoids.

In systems utilizing the MEP pathway, the effect of this compound is more nuanced. Since the MEP pathway naturally produces both IPP and DMAPP, the inhibition of IPP isomerase does not completely shut down isoprenoid synthesis. However, it does perturb the metabolic network by altering the carefully regulated ratio of IPP to DMAPP, which can have significant downstream consequences on the production of specific classes of isoprenoids.

Comparative Analysis of Metabolic Fluxes in Response to this compound

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov When applied to the study of isoprenoid biosynthesis, MFA can reveal how the network responds to perturbations, such as the introduction of an inhibitor like this compound.

In a model system relying exclusively on the MVA pathway , the application of this compound would be expected to cause a dramatic shift in metabolic fluxes. The flux from IPP to DMAPP would decrease to near zero, leading to a bottleneck. This would result in the accumulation of upstream metabolites like IPP and mevalonate-5-diphosphate, while the flux towards downstream products such as GPP, FPP, and final isoprenoids would be severely diminished.

A hypothetical comparative flux analysis is presented below, illustrating the expected changes in relative flux through key steps in response to the inhibitor in both MVA- and MEP-pathway-dominant model systems.

| Metabolic Step | MVA System (No Inhibitor) | MVA System (+ Inhibitor) | MEP System (No Inhibitor) | MEP System (+ Inhibitor) |

| Acetyl-CoA → IPP | 100 | 100 | N/A | N/A |

| Pyruvate → IPP/DMAPP | N/A | N/A | 100 | 100 |

| IPP → DMAPP (via IDI) | 100 | < 5 | ~20 | < 5 |

| IPP + DMAPP → GPP | 100 | < 5 | 100 | ~80 |

| GPP + IPP → FPP | 100 | < 5 | 100 | ~80 |

Note: Values are hypothetical relative flux units for illustrative purposes.

This comparative analysis highlights how this compound serves as a specific tool to dissect the contributions of different pathways and enzymes. By observing the resulting redistribution of metabolic fluxes, researchers can identify bottlenecks, understand regulatory feedback loops, and gain a deeper insight into the operational logic of isoprenoid biosynthesis in different organisms. nih.gov

Enzymology and Mechanistic Characterization of 2 Dimethylamino Ethyl Diphosphate Interactions

Detailed Analysis of Isopentenyl Diphosphate (B83284) Isomerase (IDI) as a Primary Targetnih.govnih.gov

Isopentenyl Diphosphate Isomerase (IDI) is a crucial enzyme in the biosynthesis of isoprenoids, a vast and diverse class of natural products essential for various biological functions. nih.govwikipedia.org IDI catalyzes the reversible isomerization of isopentenyl diphosphate (IPP) to its more electrophilic and reactive isomer, dimethylallyl diphosphate (DMAPP). wikipedia.orguniprot.org This reaction is a critical activation step, as IPP and DMAPP are the fundamental five-carbon building blocks for all isoprenoid compounds. nih.gov There are two distinct, convergently evolved types of IDI: the metal-dependent Type I IDI found in eukaryotes and some bacteria, and the FMN/metal-dependent Type II IDI found in archaea and other bacteria. nih.govnih.gov 2-Dimethylamino-ethyl-diphosphate acts as a potent inhibitor of IDI, making the enzyme a primary target for mechanistic studies involving this compound. nih.gov

The structural understanding of how this compound interacts with IDI comes from X-ray crystallography studies. nih.gov These analyses reveal that the inhibitor binds within the enzyme's active site. nih.gov The key feature of this compound is its quaternary ammonium (B1175870) group, which carries a permanent positive charge. nih.gov This positively charged center is believed to mimic the tertiary carbocation intermediate that is formed during the natural isomerization of IPP to DMAPP. nih.gov

In the X-ray structure of Escherichia coli IDI (a Type I isomerase) complexed with the inhibitor, the compound occupies the active site where the substrate would normally bind. nih.gov The diphosphate moiety of the inhibitor interacts with the enzyme in a manner similar to the substrate's diphosphate group, likely coordinating with a required divalent metal ion (like Mg²⁺) and basic amino acid residues. The dimethylamino portion positions itself in the region of the active site responsible for the protonation and deprotonation steps of the catalytic cycle. nih.gov The structure of the enzyme-inhibitor complex provides a static snapshot that strongly supports the proposed reaction mechanism, showing how the enzyme's architecture is tailored to stabilize a high-energy, positively charged intermediate.

Kinetic studies have demonstrated that this compound is a powerful competitive inhibitor of IDI. nih.gov Its efficacy, however, varies dramatically between the two types of isomerases. For Type I IDI, it is an exceptionally tight-binding inhibitor, with inhibition constant (Ki) values in the picomolar (pM) range. This indicates an extremely high affinity for the enzyme. In contrast, its inhibition of Type II IDI is significantly weaker, with a Ki value in the low micromolar (µM) range, which is comparable to the Michaelis constant (Km) for the natural substrate, IPP. nih.gov

This vast difference in binding affinity—four to five orders of magnitude—suggests that the transition state for the Type I IDI-catalyzed reaction has a much greater degree of positive charge character than the transition state for the Type II enzyme. nih.gov The inhibitor, by mimicking this charge, can bind far more tightly to the enzyme that is better adapted to stabilize it. nih.gov

| Enzyme Type | Inhibitor | Ki Value | Km for IPP |

| Type I IDI | This compound | pM range | ~µM range |

| Type II IDI | This compound | Low µM range | Low µM range |

Mechanistic Studies of this compound as a Transition-State Analoguenih.govnih.gov

The potent inhibition of IDI by this compound is attributed to its function as a transition-state analogue. nih.gov Transition-state analogues are stable molecules that structurally and electronically resemble the unstable, high-energy transition state of an enzyme-catalyzed reaction. By binding to the active site with much higher affinity than the substrate itself, they effectively block the enzyme's catalytic activity.

The isomerization of IPP to DMAPP catalyzed by Type I IDI is proposed to proceed via a protonation-deprotonation mechanism. nih.govwikipedia.org The reaction involves the addition of a proton to the C4 of IPP, which forms a transient tertiary carbocation intermediate. This is followed by the removal of a proton from C2 to form the new double bond in DMAPP. wikipedia.org This mechanism requires precise positioning of acidic and basic amino acid residues in the active site to facilitate the proton transfers.

This compound interrupts this catalytic cycle by acting as a mimic of the carbocation intermediate. nih.gov The quaternary ammonium center of the inhibitor is sterically and electronically similar to the tertiary carbocation, but it is a stable, non-reactive moiety. When it binds in the active site, it engages the same residues that would normally stabilize the fleeting transition state. The enzyme binds the analogue with extremely high affinity, effectively becoming sequestered in a non-productive complex and preventing the turnover of the natural substrate. nih.gov The significant difference in binding affinity between IDI-1 and IDI-2 suggests that the transition state for IDI-1's mechanism is more stepwise with a more developed carbocation, while IDI-2's mechanism may be more concerted. nih.gov

Structural and mutational studies have identified key amino acid residues in the IDI active site that are crucial for catalysis and, by extension, for the recognition and binding of this compound. In E. coli Type I IDI, a cysteine (C67) and a glutamate (B1630785) (E116) are located on opposite sides of the active site and are believed to be the critical proton-donating and -accepting groups. nih.gov In the complex with the inhibitor, these residues are positioned appropriately to interact with the analogue, mimicking their role in stabilizing the charged transition state.

In Type II IDIs, such as the one from Staphylococcus aureus, a highly conserved glutamine residue (Gln154, equivalent to Gln160 in Sulfolobus shibatae) is critical. nih.govresearchgate.net Mutation of this glutamine to asparagine leads to a 150-fold decrease in the catalytic rate (kcat). researchgate.net This residue is thought to help position the substrate's isoprene (B109036) unit over the flavin cofactor. nih.gov Its interaction with the substrate would also be critical for the binding of the transition-state analogue, highlighting its role in recognizing the shape and electronic properties of the ligand in the active site.

Investigations into the Non-Covalent Binding Properties of this compound to Enzymes

The interaction between this compound and IDI is a prime example of high-affinity, non-covalent binding. nih.govnih.gov As a competitive inhibitor, it binds reversibly to the enzyme's active site, competing with the natural substrate, IPP. The binding is driven by a combination of powerful non-covalent forces.

The primary interactions include:

Ionic Interactions: The negatively charged diphosphate moiety of the inhibitor forms strong ionic bonds with the positively charged divalent metal cofactor (e.g., Mg²⁺) and the side chains of basic amino acid residues (like arginine or lysine) within the active site.

Ion-Dipole and Hydrogen Bonding: The positively charged quaternary ammonium group is stabilized by interactions with the side chains of acidic residues, such as glutamate or aspartate, which are poised to stabilize the carbocationic transition state. nih.gov Hydrogen bonds also likely play a role in orienting the inhibitor correctly. nih.gov

The exceptional tightness of binding, particularly to Type I IDI, underscores the principle of transition-state complementarity. nih.gov The enzyme's active site is exquisitely pre-organized to bind the transition state far more tightly than the ground-state substrate. By successfully mimicking the electronic and structural features of this high-energy intermediate, this compound can exploit the full binding potential of the active site through a network of optimized non-covalent interactions.

Studies on the Enzyme Inactivation Profiles Elicited by this compound

The chemical compound this compound, also identified in scientific literature as N,N-dimethyl-2-amino-1-ethyl diphosphate (NIPP), has been the subject of targeted enzymology studies to elucidate its mechanism of interaction and potential for enzyme inactivation. Research has primarily focused on its effects on isopentenyl-diphosphate delta-isomerase (IPP isomerase), a key enzyme in the biosynthesis of isoprenoids.

Detailed investigations have revealed that this compound acts as a potent transition-state analogue inhibitor of IPP isomerase. nih.gov This mode of inhibition is distinct from irreversible inactivation, as it involves the formation of a highly stable, but non-covalent, enzyme-inhibitor complex. The positively charged ammonium group within the structure of this compound is thought to mimic the tertiary carbocationic intermediate that is formed during the natural enzymatic isomerization of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). nih.govnih.govwikipedia.org

A pivotal study on IPP isomerase isolated from the mold Claviceps purpurea demonstrated the remarkable affinity of this compound for the enzyme's active site. The dissociation constant (Kdis) for the enzyme-inhibitor complex was determined to be exceedingly low, at a value of less than 1.2 x 10⁻¹⁰ M. nih.gov This indicates an exceptionally tight binding interaction. The stability of this complex was further evidenced by its resistance to extended dialysis and treatment with 6 M urea. nih.gov However, the inhibitor could be partially released from the enzyme upon treatment with sodium dodecyl sulfate (B86663) (SDS) and 2-mercaptoethanol, confirming the non-covalent nature of the binding. nih.gov

Structural biology studies, including X-ray crystallography of Escherichia coli IPP isomerase, have provided further insight into this interaction. The crystal structure of the enzyme in complex with this compound (PDB entry 1NFS) confirms that the inhibitor binds to the active site. nih.govacs.orgnih.gov These structural data, combined with kinetic findings, solidify the role of this compound as a powerful transition-state analogue inhibitor rather than an inactivator that forms a permanent covalent bond with the enzyme.

In studies of type II IPP isomerase, which requires a reduced flavin for its activity, this compound was found to be a competitive inhibitor, although with a significantly lower affinity compared to its interaction with the type I enzyme. acs.org This suggests that while it can still compete for the active site, the specific molecular interactions are less favorable in the type II isomerase.

The research findings on the interaction of this compound with isopentenyl-diphosphate delta-isomerase are summarized in the table below.

| Enzyme | Organism | Inhibitor | Type of Interaction | Kinetic Parameter (Kdis) | Reference |

| Isopentenyl-diphosphate delta-isomerase (Type I) | Claviceps purpurea | This compound | Transition-state analogue, stable non-covalent complex | < 1.2 x 10⁻¹⁰ M | nih.gov |

| Isopentenyl-diphosphate delta-isomerase (Type I) | Escherichia coli | This compound | Transition-state analogue | Not explicitly quantified in the provided search results | nih.govacs.org |

| Isopentenyl-diphosphate delta-isomerase (Type II) | Thermus thermophilus | This compound | Competitive inhibitor | Lower affinity than with Type I | acs.org |

Cellular and Organismal Studies of 2 Dimethylamino Ethyl Diphosphate in Experimental Models

Effects on Substrate Accumulation in Cellular Systems (e.g., Isopentenyl Diphosphate (B83284) Accumulation)

2-Dimethylamino-ethyl-diphosphate functions as a time-dependent inhibitor of the enzyme isopentenyl diphosphate isomerase (IDI). nih.gov This enzyme catalyzes the crucial isomerization of isopentenyl diphosphate (IPP) into its more electrophilic isomer, dimethylallyl diphosphate (DMAPP). nih.gov Both IPP and DMAPP are the fundamental five-carbon building blocks for the biosynthesis of all isoprenoids. nih.govnih.gov The mevalonate (B85504) (MEV) pathway produces exclusively IPP, making the subsequent action of IDI essential to generate DMAPP. nih.gov In contrast, the methylerythritol phosphate (B84403) (MEP) pathway can produce both IPP and DMAPP directly, although IDI still plays a role in modulating their relative concentrations. nih.govnih.gov

By inhibiting IDI, this compound directly blocks the conversion of IPP to DMAPP. nih.gov Consequently, in cellular systems treated with this compound, an accumulation of the substrate, isopentenyl diphosphate, is expected. This buildup occurs because the metabolic flux is halted at the isomerization step, causing the substrate for IDI to increase in concentration within the cell.

Impact on Downstream Metabolite Production in Pathways Inhibited by this compound

The inhibition of isopentenyl diphosphate isomerase (IDI) by this compound creates a bottleneck in the isoprenoid biosynthesis pathway, significantly impacting the production of all downstream metabolites. The synthesis of complex isoprenoids relies on the sequential condensation of IPP onto a DMAPP starter unit. elifesciences.org The initial condensation of one IPP and one DMAPP molecule forms geranyl diphosphate (GPP), the precursor to monoterpenes. nih.gov

Further additions of IPP units lead to the formation of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP), which are critical branch-point molecules. nih.gov FPP is a precursor for the synthesis of sterols (via squalene), while GGPP is a precursor for carotenoids and other tetraterpenes. nih.govnih.gov By limiting the availability of DMAPP, this compound curtails the synthesis of these essential downstream products. The specific impact depends on the relative requirements of IPP and DMAPP for a given metabolite; for instance, the production of volatile short-chain isoprenoids that may depend more heavily on a ready supply of DMAPP would be particularly affected. elifesciences.org

Table 1: Effect of IDI Inhibition on Isoprenoid Pathway Metabolites

| Precursor(s) | Enzyme/Process | Product | Consequence of Inhibition by this compound |

| Isopentenyl Diphosphate (IPP) | Isopentenyl Diphosphate Isomerase (IDI) | Dimethylallyl Diphosphate (DMAPP) | Inhibited. Leads to IPP accumulation and DMAPP depletion. nih.gov |

| IPP + DMAPP | GPP Synthase | Geranyl Diphosphate (GPP) | Reduced Production. Lack of DMAPP limits GPP synthesis. nih.gov |

| GPP + IPP | FPP Synthase | Farnesyl Diphosphate (FPP) | Reduced Production. Dependent on GPP availability. nih.gov |

| FPP + FPP | Squalene Synthase | Squalene (Sterol Precursor) | Reduced Production. Dependent on FPP availability. nih.gov |

| FPP + IPP | GGPP Synthase | Geranylgeranyl Diphosphate (GGPP) | Reduced Production. Dependent on FPP availability. nih.gov |

Phenotypic Changes in Microorganisms or Plant Cells Resulting from this compound Application

The disruption of isoprenoid biosynthesis by this compound leads to significant and observable phenotypic changes in microorganisms and plant cells. Isoprenoids are a vast and diverse group of molecules vital for numerous cellular functions, including membrane integrity (sterols), photosynthesis (carotenoids, plastoquinone), electron transport (quinones), and growth regulation (hormones). nih.govnih.gov

In pathogenic bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, the type II IDI (IDI-2) is an essential enzyme for survival. nih.gov Application of an inhibitor like this compound would therefore be expected to inhibit growth or cause cell death, a critical phenotypic outcome. In other microorganisms, where isoprenoids function as antimicrobial agents or signaling molecules, inhibition could alter their competitive fitness and interaction with the environment. nih.gov In plant cells, which rely on the MEP pathway in their chloroplasts for producing carotenoids and the side chains of chlorophylls, inhibition could result in visible changes such as bleaching (loss of color) and stunted growth.

Localization Studies of this compound Action within Cellular Compartments

The action of this compound is localized to the cellular compartments where isoprenoid precursor synthesis occurs. In eukaryotes like animals and fungi, the mevalonate (MEV) pathway is located in the cytoplasm. In contrast, higher plants and green algae utilize the methylerythritol phosphate (MEP) pathway, which is housed within the plastids (e.g., chloroplasts). nih.govnih.gov Therefore, in plant cells, the primary site of action for this compound would be the chloroplasts, where it would inhibit the plastid-localized IDI enzyme.

Studies on structurally related compounds have shown that minor changes to the chemical structure can result in substantially different intracellular distribution patterns, including specific localization to the nucleus or cytoplasm. nih.gov This highlights that the specific chemical properties of this compound, including its diphosphate group, govern its transport across cellular membranes and its accumulation within specific organelles where its target enzyme, IDI, resides.

Comparative Biochemical Analysis Across Diverse Biological Systems

The biochemical impact of this compound varies significantly across different biological systems due to the diversity in isoprenoid biosynthesis pathways and the enzymes involved.

Pathway Dependence: Organisms can utilize the mevalonate (MEV) pathway, the methylerythritol phosphate (MEP) pathway, or in some cases, both in different cellular compartments. nih.gov The MEV pathway, found in animals, fungi, and archaebacteria, produces only IPP, making IDI activity absolutely essential for life as it is the sole source of DMAPP. nih.govnih.gov Conversely, the MEP pathway, active in most eubacteria and plant plastids, can produce both IPP and DMAPP via the enzyme IspH. nih.govnih.gov In these organisms, IDI's role is often to modulate the IPP/DMAPP ratio rather than being the exclusive generator of DMAPP, potentially making them less sensitive to its inhibition. nih.gov

Enzyme Isoforms: Two distinct, structurally unrelated types of IDI exist: IDI-1 and IDI-2. nih.gov IDI-1 is a coenzyme-free enzyme found in eubacteria and eukaryotes, while IDI-2 is a more recently discovered flavoenzyme that requires FMN and NAD(P)H for activity and is found in eubacteria and archaebacteria. nih.gov An inhibitor like this compound may exhibit different binding affinities and inhibitory potencies against these two distinct enzyme classes, leading to varied effects in organisms that possess one type versus the other.

Table 2: Comparative Effects of IDI Inhibition Across Biological Systems

| Biological System | Predominant Pathway | Key Enzyme(s) | Role of IDI | Expected Impact of this compound |

| Animals, Fungi | Mevalonate (MEV) | IDI-1 | Essential. Only source of DMAPP. nih.govnih.gov | High. Inhibition is likely to be lethal or severely cytostatic. |

| Pathogenic Bacteria (e.g., S. aureus) | MEP | IDI-2 | Essential in many pathogens. nih.gov | High. Potent antibacterial effect due to inhibition of an essential enzyme. nih.gov |

| Plants (Plastids) | Methylerythritol Phosphate (MEP) | IspH, IDI-1 | Modulatory. Balances the IPP/DMAPP ratio. nih.gov | Moderate to High. Affects production of pigments and hormones, impacting growth and development. nih.gov |

| Most Eubacteria | Methylerythritol Phosphate (MEP) | IspH, IDI-1 or IDI-2 | Non-essential in many cases, but can be important for optimizing isoprenoid production. nih.govnih.gov | Variable. Depends on the specific bacterium's reliance on IDI for maintaining its required IPP/DMAPP balance. |

Advanced Analytical and Methodological Approaches in 2 Dimethylamino Ethyl Diphosphate Research

Quantification of 2-Dimethylamino-ethyl-diphosphate and Related Metabolites in Biological Matrices

Accurate quantification of this compound and its metabolic derivatives within biological matrices such as plasma, serum, urine, or tissue homogenates is fundamental to understanding its pharmacokinetics and metabolic fate. nih.gov The complexity of these matrices, which contain numerous potentially interfering substances, requires highly selective and sensitive analytical methods. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the quantification of organophosphates and related compounds in biological samples. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. For the analysis of polar, charged molecules like this compound, reversed-phase chromatography is often employed, sometimes with ion-pairing agents or by using hydrophilic interaction liquid chromatography (HILIC) to improve retention on the column. nih.gov

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS), particularly in the multiple reaction monitoring (MRM) mode, provides exceptional specificity and sensitivity by monitoring a specific precursor ion to product ion fragmentation pathway unique to the target compound. nih.gov This allows for accurate quantification even at very low concentrations in complex biological fluids.

Table 1: Illustrative LC-MS/MS Parameters for Organophosphate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography Column | C8 or C18 reversed-phase (1.7-5 µm) | Separates the analyte from other matrix components based on hydrophobicity. pku.edu.cn |

| Mobile Phase | Gradient of methanol or acetonitrile and water with additives (e.g., ammonium (B1175870) acetate) | Elutes the analyte from the column. pku.edu.cn |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Generates charged ions from the analyte molecules for MS detection. nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) | Allows for specific MRM transitions for high selectivity and sensitivity. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor ion -> product ion transition, minimizing background noise and enhancing specificity. nih.gov |

Radioassays offer a highly sensitive method for monitoring enzyme activity and tracking the conversion of a substrate into a product. In the context of this compound, this would involve synthesizing a radiolabeled version of the compound, for instance, by incorporating isotopes such as ³H (tritium) or ³²P (phosphorus-32).

The basic principle involves incubating the radiolabeled this compound with the enzyme of interest. Over time, the enzyme will convert the substrate into one or more products. The reaction is then stopped, and the substrate is separated from the product(s) using a chromatographic technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in the separated substrate and product bands is then quantified using a scintillation counter or phosphorimager. This allows for the precise calculation of the rate of substrate conversion and provides valuable data on enzyme kinetics.

Spectroscopic Methods for Characterizing Enzyme-Ligand Interactions

Spectroscopic techniques are invaluable for probing the direct interaction between a ligand, such as this compound, and its target enzyme. These methods can provide information on binding affinity, conformational changes, and the microenvironment of the binding site. nih.gov

Fluorescence Spectroscopy: This method is particularly useful if the enzyme contains intrinsic fluorophores, such as tryptophan residues. When this compound binds to the enzyme, it can cause a change in the local environment of these residues, leading to a shift in the fluorescence emission spectrum or a change in fluorescence intensity (quenching or enhancement). mdpi.com By titrating the enzyme with the ligand and monitoring these changes, one can determine the binding affinity (dissociation constant, Kd). mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy detects vibrations of molecular bonds. mdpi.com The binding of a ligand to a protein can cause subtle changes in the protein's secondary structure or in the bonds within the active site. These changes can be observed in the amide I and amide II bands of the protein's infrared spectrum, providing insights into the structural consequences of ligand binding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ³¹P NMR, can be a powerful tool for studying phosphorus-containing compounds like diphosphates. umn.edu It can be used to confirm the structure and determine the concentration of the compound in solution. umn.edu Furthermore, techniques like saturation transfer difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, helping to map the binding epitope.

Chromatographic Techniques for Separation and Purification in Research Contexts

The synthesis of this compound or its extraction from biological sources often results in a mixture of compounds. Chromatographic techniques are essential for isolating and purifying the target molecule for subsequent research. nih.gov The choice of method depends on the scale of the purification and the physicochemical properties of the compound.

Flash Chromatography: Often used for medium- to large-scale purification after a chemical synthesis. It utilizes a stationary phase (e.g., silica gel) and a solvent system to separate compounds based on their polarity. nih.gov

Anion-Exchange Chromatography: Given the negatively charged diphosphate (B83284) group, this technique is highly suitable. The stationary phase contains fixed positive charges that reversibly bind anionic molecules. googleapis.com Compounds are then eluted by increasing the concentration of a competing salt or by changing the pH. googleapis.com

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique ideal for final purification steps. Separation is based on hydrophobicity, with a nonpolar stationary phase and a polar mobile phase. googleapis.com

Table 2: Comparison of Chromatographic Techniques for Purification

| Technique | Principle | Typical Use | Advantages | Limitations |

|---|---|---|---|---|

| Flash Chromatography | Adsorption (Polarity) | Post-synthesis cleanup (mg to g scale) | Fast, relatively low cost, good for initial purification. nih.gov | Lower resolution compared to HPLC. |

| Anion-Exchange | Ionic Interaction | Purification of charged molecules | High capacity and selectivity for anionic compounds like diphosphates. googleapis.com | Requires charged analyte, sensitive to buffer pH and salt concentration. |

| RP-HPLC | Partition (Hydrophobicity) | High-purity analytical or preparative scale | High resolution and efficiency, excellent for final polishing steps. googleapis.com | Can be costly, limited sample loading capacity in preparative scale. |

Bio-layer Interferometry (BLI) or Surface Plasmon Resonance (SPR) for Binding Kinetics

To fully understand the interaction between this compound (the analyte) and its target enzyme (the ligand), it is crucial to determine the kinetics of the binding event—specifically, the association rate (ka) and the dissociation rate (kd). Bio-layer interferometry (BLI) and surface plasmon resonance (SPR) are powerful, label-free technologies for measuring these parameters in real-time. harvard.edubioradiations.com

In a typical experiment, the enzyme is immobilized on the surface of a biosensor. nih.govspringernature.com A solution containing this compound is then flowed over the sensor surface, allowing the binding to be monitored as a change in the optical signal. scispace.com This is the association phase. Subsequently, a buffer solution without the analyte is flowed over the sensor, and the dissociation of the compound from the enzyme is measured. springernature.com

By fitting the resulting sensorgram data to kinetic models, the rate constants (ka and kd) can be accurately calculated. The equilibrium dissociation constant (KD), a measure of binding affinity, is then determined as the ratio of kd/ka. bioradiations.comnih.gov These techniques provide critical insights into the dynamics of the molecular interaction. nih.gov

Table 3: Example Binding Kinetics Data from an SPR/BLI Experiment

| Analyte Concentration | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |

|---|---|---|---|

| This compound | 1.5 x 10⁵ | 3.0 x 10⁻³ | 2.0 x 10⁻⁸ (20 nM) |

This table contains hypothetical data for illustrative purposes.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium acetate |

| Methanol |

Genetic and Metabolic Engineering Strategies in Pathways Modulated by 2 Dimethylamino Ethyl Diphosphate

Bioinformatics Analysis of Genes and Enzymes within Pathways Affected by 2-Dimethylamino-ethyl-diphosphate

Bioinformatics provides a powerful lens through which to analyze the genes and enzymes impacted by the inhibition of Isopentenyl-diphosphate Isomerase (IDI) with this compound. By targeting IDI, this compound directly affects the core of isoprenoid biosynthesis, a pathway rich in genetic and enzymatic complexity.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

The enzyme targeted by this compound, Isopentenyl-diphosphate Isomerase (IDI), is central to the "Terpenoid backbone biosynthesis" pathway. genome.jp This enzyme catalyzes the crucial interconversion of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the universal C5 building blocks for all terpenoid compounds. wikipedia.orgnih.gov

Gene Ontology (GO) analysis of the IDI1 gene, which encodes for IDI, reveals its fundamental roles. GO terms provide a structured vocabulary to describe gene product characteristics. For IDI, these annotations fall into several key categories:

Molecular Function: The primary molecular function is "isopentenyl-diphosphate delta-isomerase activity," which describes the specific chemical reaction it catalyzes. uniprot.org Other associated terms include "metal ion binding," as the enzyme requires a divalent cation like Mg²⁺ or Mn²⁺ for its activity. wikipedia.orguniprot.org

Biological Process: IDI is integral to the "isopentenyl diphosphate biosynthetic process, mevalonate (B85504) pathway" and the broader "isoprenoid biosynthetic process". jax.org These terms place the enzyme within the larger context of cellular metabolism leading to the synthesis of steroids, carotenoids, and other essential molecules. nih.govuniv-tours.fr

KEGG (Kyoto Encyclopedia of Genes and Genomes) Pathway enrichment analysis situates IDI within a detailed metabolic map. The primary pathway associated with IDI is the Terpenoid backbone biosynthesis (map00900) . genome.jp This pathway illustrates how IPP and DMAPP are sequentially condensed to form larger precursors like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), which are the launch points for the various classes of terpenoids. nih.gov

Table 1: Gene Ontology (GO) and KEGG Pathway Annotation for Isopentenyl-diphosphate Isomerase (IDI)

| Database | ID | Term/Pathway Name | Description |

|---|---|---|---|

| Gene Ontology (Molecular Function) | GO:0004452 | isopentenyl-diphosphate delta-isomerase activity | Catalyzes the 1,3-allylic rearrangement of isopentenyl diphosphate (IPP) to dimethylallyl diphosphate (DMAPP). uniprot.org |

| Gene Ontology (Biological Process) | GO:0019287 | isopentenyl diphosphate biosynthetic process, mevalonate pathway | The series of chemical reactions that form IPP via the mevalonate intermediate. jax.org |

| Gene Ontology (Biological Process) | GO:0008299 | isoprenoid biosynthetic process | The broader set of pathways leading to the formation of any isoprenoid compound. |

| KEGG Pathway | map00900 | Terpenoid backbone biosynthesis | The metabolic pathway responsible for creating the foundational C5, C10, C15, and C20 precursors for all terpenoids. genome.jp |

Protein-Protein Interaction (PPI) Network Construction Related to IDI and Associated Enzymes

Protein-protein interaction (PPI) networks offer a systems-level view of the functional relationships between proteins. Constructing a PPI network for IDI and its associated enzymes helps to uncover regulatory complexes, substrate channeling mechanisms, and crosstalk with other metabolic pathways. These networks are built using data from experimental methods (like yeast two-hybrid screens and affinity capture-mass spectrometry) and computational predictions. github.io

Databases such as STRING and BioGRID compile these interactions. uniprot.orgstring-db.org A PPI network for IDI1 from Saccharomyces cerevisiae (baker's yeast) reveals interactions with numerous other enzymes in the ergosterol (B1671047) (a yeast-specific sterol) biosynthesis pathway. uniprot.org Key interactors often include:

Upstream enzymes in the mevalonate (MVA) pathway, such as HMG-CoA reductase (HMG1/HMG2) and mevalonate kinase (ERG12).

Downstream enzymes, particularly Farnesyl-diphosphate synthase (ERG20), which uses both IPP and DMAPP to create FPP.

Other metabolic enzymes, suggesting points of metabolic integration and regulation.

The construction of such a network can highlight potential multi-enzyme complexes (metabolons) that enhance pathway efficiency by channeling intermediates. The STRING database, for instance, provides a network view where nodes represent proteins and edges represent the predicted functional associations, with edge thickness indicating the confidence of the interaction. github.iostring-db.org

Table 2: Example of Potential Protein Interactors for Isopentenyl-diphosphate Isomerase (IDI1) in *S. cerevisiae***

| Interacting Protein (Gene Name) | Function | Potential Significance of Interaction |

|---|---|---|

| ERG20 | Farnesyl-diphosphate synthase | Channels IPP and DMAPP substrates for FPP synthesis. uniprot.org |

| ERG8 | Phosphomevalonate kinase | Coordinates precursor supply from the upstream MVA pathway. uniprot.org |

| ERG12 | Mevalonate kinase | Part of the MVA pathway, linking early and middle steps of isoprenoid synthesis. uniprot.org |

| HMG1/HMG2 | HMG-CoA reductase | The rate-limiting enzyme of the MVA pathway, a key regulatory control point. |

Application of this compound as a Tool in Metabolic Engineering Studies

In metabolic engineering, the goal is often to redirect carbon flux towards a desired high-value product. This compound serves as a precise chemical tool for this purpose. As an inhibitor of IDI, it allows researchers to manipulate a critical node in the isoprenoid pathway. acs.orgnih.gov

By applying this inhibitor, metabolic engineers can intentionally create a bottleneck at the IPP isomerization step. This has several applications:

Studying Pathway Dynamics: Inhibiting IDI leads to the accumulation of its substrate, IPP, and a depletion of its product, DMAPP. By measuring the levels of these and other metabolites over time, researchers can quantify metabolic flux and understand how the pathway responds to perturbation.

Identifying Rate-Limiting Steps: If inhibiting IDI does not lead to a significant increase in the final product, it suggests that other enzymes downstream are the true rate-limiting steps. Conversely, if product formation is highly sensitive to IDI inhibition, it highlights the importance of the IPP/DMAPP ratio for the specific downstream synthase being studied.

Validating Genetic Engineering Targets: The effect of the chemical inhibitor can be compared to the genetic knockout or knockdown of the IDI gene. This helps confirm that the observed phenotype is indeed due to the modulation of IDI activity and not off-target effects of the chemical or genetic modification.

For example, in a microbial strain engineered to produce a sesquiterpene (a C15 compound), using this compound could help determine whether the supply of FPP (formed from one DMAPP and two IPP molecules) is limited by the rate of IPP isomerization or by the activity of the FPP synthase itself.

Genetic Modulation (e.g., CRISPR-Cas9, Gene Overexpression, Gene Silencing) of this compound Relevant Pathways

While this compound is a chemical modulator, its use is often intertwined with genetic modulation strategies to optimize the biosynthesis of valuable terpenoids like pharmaceuticals, biofuels, and flavors. nih.gov

CRISPR-Cas9: The CRISPR-Cas system has become a revolutionary tool for genome editing in microbial hosts used for terpenoid production. nih.gov

Gene Knockout: The IDI gene can be permanently deleted to completely block the isomerization step, creating a platform to study pathways that may exclusively use IPP.

CRISPR interference (CRISPRi): A deactivated Cas9 (dCas9) protein can be guided to the promoter of the IDI gene to block its transcription. This provides a tunable "gene knockdown" effect, similar to reversible chemical inhibition, allowing for fine-control over the IPP/DMAPP pool. nih.gov This method has been successfully used to balance the expression of genes in the mevalonate pathway to enhance the production of compounds like lycopene. nih.gov

Gene Silencing (RNAi): RNA interference (RNAi) is another technique used to suppress gene expression. By introducing a construct that produces double-stranded RNA corresponding to the IDI gene sequence, the cell's machinery degrades the target mRNA, reducing the amount of IDI enzyme produced. nih.gov Studies in plants like Salvia miltiorrhiza have used RNAi to silence the IPI (the plant equivalent of IDI) gene, resulting in a dramatic decrease in the production of downstream terpenoids (tanshinones), confirming the gene's critical role. nih.gov This genetic approach serves as an alternative to chemical inhibition for validating the function of IDI in a specific organism's metabolic network. scirp.org

Elucidating Regulatory Mechanisms of this compound Pathways

Understanding the native regulatory mechanisms that control isoprenoid biosynthesis is crucial for successful metabolic engineering. nih.gov The use of inhibitors like this compound provides a method to perturb the system and observe its regulatory responses.

The biosynthesis of isoprenoids is controlled at multiple levels, including transcriptional regulation and feedback inhibition. nih.gov For example, the accumulation or depletion of certain metabolites can signal the cell to upregulate or downregulate the expression of pathway genes. nih.gov

By inhibiting IDI with this compound, researchers can trigger these regulatory circuits. The resulting accumulation of IPP and scarcity of DMAPP and downstream products like FPP and GGPP can lead to:

Transcriptional Response: The cell may alter the expression of genes encoding enzymes in the MVA or MEP pathways to compensate for the imbalance. For instance, some studies suggest a complex cross-talk between the cytosolic MVA and plastidial MEP pathways in plants, where perturbations in one can influence the other. nih.gov

Allosteric Regulation: Key enzymes, such as HMG-CoA reductase, are known to be regulated by feedback mechanisms involving downstream sterols or other isoprenoids. By blocking the pathway with an IDI inhibitor, these feedback loops can be studied in isolation.

By applying the inhibitor and subsequently performing transcriptomic (measuring gene expression) and metabolomic (measuring metabolite levels) analyses, a detailed picture of the pathway's regulatory network can be constructed. This knowledge is invaluable for designing more sophisticated metabolic engineering strategies that bypass or leverage these native control systems to maximize the production of the desired compound. univ-tours.fr

Future Directions and Emerging Research Avenues for 2 Dimethylamino Ethyl Diphosphate

Elucidation of Novel Biochemical Functions or Interactions Beyond Isoprenoid Metabolism

Currently, the known biological activity of 2-Dimethylamino-ethyl-diphosphate is almost exclusively tied to its interaction with isopentenyl diphosphate (B83284) isomerase (IDI) and the subsequent disruption of the isoprenoid pathway. wikipedia.org However, the structural components of DEDP—a pyrophosphate group and a tertiary amine—suggest the potential for interactions with other enzymes or cellular components.

Future research may focus on screening DEDP against a broader range of enzymes, particularly those that bind other diphosphate-containing molecules, such as nucleotide cyclases or other transferases. The dimethylamino group could also facilitate electrostatic or hydrogen-bonding interactions with various protein active sites. Investigating potential "off-target" effects is a crucial first step. While currently viewed as a specific tool for studying IDI, a systematic investigation could reveal novel biochemical roles, transforming it from a niche inhibitor into a broader biochemical probe.

Integration with Systems Biology and Multi-omics Approaches for Comprehensive Pathway Understanding

Systems biology offers a holistic view of biological processes by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov This integrated approach is essential for understanding the full impact of inhibiting a single enzyme within a complex metabolic network. frontiersin.org The enzyme targeted by DEDP, isopentenyl diphosphate isomerase (IDI), is a critical node in the biosynthesis of thousands of vital compounds, including cholesterol, steroid hormones, and carotenoids. nih.govbohrium.com

By treating a biological system with this compound and subsequently applying multi-omics technologies, researchers can move beyond observing a simple blockage of one pathway. Instead, they can map the comprehensive downstream effects. For example:

Metabolomics can quantify the build-up of precursor molecules like isopentenyl diphosphate (IPP) and the depletion of all subsequent isoprenoids. lcms.cz

Transcriptomics (RNA-seq) can reveal how the cell attempts to compensate for the metabolic block by up-regulating or down-regulating genes involved in the pathway or related processes. nih.gov

Proteomics can measure changes in the abundance of IDI itself or other enzymes in the network, uncovering feedback mechanisms and protein-level regulation. researchgate.net

Such studies, which have been used to analyze the terpenoid biosynthesis pathway in various plants, can provide a detailed, system-wide understanding of cellular responses to the specific inhibition caused by DEDP. nih.govuni.lu This approach allows for the construction of predictive models of metabolic flux and regulation.

Development of Advanced In Vitro and In Silico Models for Simulating this compound Effects

To probe the effects of this compound with greater precision, researchers are developing advanced models both in the laboratory (in vitro) and through computer simulations (in silico).

In Vitro Models: These include cell-free systems containing purified enzymes or engineered cells designed for specific assays. A significant in vitro application has been the use of X-ray crystallography to study the complex formed between IDI and DEDP. systemsbiology.net Because DEDP is a stable analogue of a reactive intermediate, it effectively "freezes" the enzyme in a catalytically relevant conformation, allowing for high-resolution structural analysis. systemsbiology.netfrontiersin.org This provides a static snapshot of the dynamic enzyme-substrate interaction. Furthermore, advanced in vitro systems, such as those that use gel-shell beads to compartmentalize enzyme reactions, could be adapted to screen for evolutionary variants of IDI with altered sensitivity to DEDP. uni.lu

In Silico Models: Computational modeling is a powerful tool for predicting and understanding molecular interactions. pnas.org Using techniques like molecular docking and molecular dynamics (MD) simulations, researchers can model the precise binding of this compound within the active site of IDI. hmdb.ca These simulations can:

Predict the binding affinity and orientation of the inhibitor. hmdb.ca

Identify the key amino acid residues responsible for holding the inhibitor in place.

Simulate the conformational changes in the enzyme upon binding.

Provide a dynamic view of the interactions that complement the static pictures from crystallography.

These models are invaluable for understanding the mechanism of inhibition at an atomic level and can guide the design of new, more potent or specific inhibitors. pnas.org

Addressing Unresolved Questions in Enzyme Specificity and Catalytic Evolution

The isomerization catalyzed by IDI, which involves the transposition of a carbon-carbon double bond, proceeds through a highly reactive carbocation intermediate. wikipedia.org Studying such a fleeting species is extremely difficult. This compound, by acting as a stable mimic of this intermediate, has been instrumental in elucidating the enzyme's catalytic mechanism. systemsbiology.net Trapping the enzyme with this analogue has allowed researchers to identify key catalytic residues in the active site responsible for protonation and deprotonation steps. systemsbiology.netfrontiersin.org

This approach directly addresses fundamental questions in enzymology:

Enzyme Specificity: How does an enzyme recognize its specific substrate and not other similar molecules? By analyzing the precise interactions between IDI and DEDP, scientists can understand the structural basis of this specificity.

Catalytic Evolution: How did this enzyme evolve such a unique and efficient catalytic mechanism? The study of enzyme dynamics, often aided by inhibitors like DEDP, reveals that enzymes are not rigid structures but dynamic ensembles of conformations. Evolution has optimized these dynamics to stabilize transition states. Directed evolution experiments, where enzymes are mutated and screened for altered function, can further reveal the evolutionary pathways leading to the modern enzyme's efficiency and specificity. nih.govfrontiersin.org

Potential for this compound as a Scaffold for Rational Probe Design

A chemical probe is a small molecule used to study and manipulate biological systems. The rational design of such probes often starts with a "scaffold," a core chemical structure known to bind to a specific target. nih.gov this compound is an excellent candidate for a scaffold in the development of new probes for IDI and potentially other diphosphate-binding enzymes.

Its structure contains two key features:

A diphosphate group that acts as a high-affinity "anchor," binding to the conserved pyrophosphate-binding motifs found in many enzymes.

A dimethylamino-ethyl "tail" that can be chemically modified.

Through rational design and chemical synthesis, this tail could be elaborated to introduce new functionalities. wikipedia.org For example, one could attach:

A fluorescent dye to create a probe for imaging the subcellular localization of IDI.

A photoreactive group to create a photoaffinity label that can permanently crosslink to the enzyme, helping to identify binding partners.

A biotin (B1667282) tag for use in affinity purification of the enzyme from complex cellular mixtures.

This strategy would leverage the known binding properties of the DEDP core to create a new generation of sophisticated chemical tools for exploring isoprenoid biology and beyond.

Compound Information Table

| IUPAC Name | Synonyms | PubChem CID |

| 2-(dimethylamino)ethyl phosphono hydrogen phosphate (B84403) | This compound; DED; 1nfs | 447358 |

| Isopentenyl diphosphate | IPP; Isopentenyl pyrophosphate | 1197 |

| Dimethylallyl diphosphate | DMAPP; Dimethylallyl pyrophosphate | 643998 |

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-Dimethylamino-ethyl-diphosphate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves phosphorylation of 2-dimethylaminoethanol using phosphorylating agents like POCl₃ or phosphoric acid derivatives under anhydrous conditions. Purification via column chromatography (e.g., silica gel) or recrystallization is critical. Validate purity using:

- HPLC with UV detection (λ = 210–220 nm) for phosphate group identification.

- NMR (³¹P and ¹H) to confirm structural integrity and absence of unreacted intermediates.

- Mass spectrometry (ESI-MS) for molecular weight verification (expected m/z ~241.1 for [M+H]⁺) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Aliquot in airtight, amber vials at –20°C under desiccant (e.g., silica gel) to prevent hydrolysis. Avoid freeze-thaw cycles.

- Handling : Work in a fume hood with chemical-resistant gloves. Neutralize spills with sodium bicarbonate before disposal .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free phosphate or dimethylaminoethanol) .

Q. Which analytical techniques are most effective for characterizing this compound in complex biological matrices?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) enables quantification in cellular lysates with a limit of detection (LOD) <1 ng/mL. Use ion-pairing agents (e.g., tributylamine) to enhance retention .

- ³¹P NMR distinguishes phosphate groups from background noise in biological samples. A chemical shift of ~0–5 ppm is typical for diphosphates .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data involving this compound as a substrate analog?

- Methodological Answer : Contradictions often arise from enzyme-specific stereoselectivity or buffer interference. Mitigate by:

- Kinetic Assays : Compare Kₘ and Vₘₐₓ under standardized conditions (pH 7.4, 25°C). Include controls with natural substrates (e.g., ATP or DMAPP) to benchmark activity .

- Buffer Optimization : Replace phosphate buffers with Tris-HCl to avoid competitive inhibition. Verify ionic strength effects using a conductivity meter .

- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity discrepancies .

Q. What experimental design considerations are critical when studying this compound in gene delivery systems?

- Methodological Answer :

- Vector Compatibility : Pair with cationic polymers (e.g., polyethylenimine, PEI) to enhance cellular uptake. Optimize N/P (nitrogen-to-phosphate) ratios (e.g., 5:1–10:1) for minimal cytotoxicity .

- Transfection Efficiency : Use luciferase reporter assays in HEK293 or primary neurons. Include scramble oligonucleotides as negative controls .

- Endosomal Escape : Monitor lysosomal rupture via fluorescent probes (e.g., LysoTracker Red) to confirm PEI’s “proton sponge” effect .

Q. How can researchers address inconsistent results in metabolic flux studies using isotopically labeled this compound?

- Methodological Answer :

- Isotope Tracers : Use ¹³C or ³²P-labeled analogs to track incorporation into downstream metabolites. Validate labeling efficiency via MS or autoradiography .

- Flux Balance Analysis (FBA) : Integrate with genome-scale metabolic models (e.g., Recon3D) to reconcile experimental data with theoretical pathways .

- Contamination Checks : Test for phosphatase contamination in cell lysates using p-nitrophenyl phosphate assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.